molecular formula C7H16Cl2N2 B13894054 Spiro[3.3]heptan-2-ylhydrazine dihydrochloride

Spiro[3.3]heptan-2-ylhydrazine dihydrochloride

Cat. No.: B13894054
M. Wt: 199.12 g/mol
InChI Key: UUWWAVSALLTQHM-UHFFFAOYSA-N
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Description

Spiro[3.3]heptan-2-ylhydrazine dihydrochloride is a valuable spirocyclic building block designed for medicinal chemistry and drug discovery research. The spiro[3.3]heptane scaffold has gained significant prominence as a saturated bioisostere for benzene and other flat aromatic rings . Its three-dimensional, rigid structure increases molecular complexity and saturation (Fsp3), which is often associated with improved solubility, metabolic stability, and success in clinical development . The incorporation of a hydrazine functional group at the 2-position provides a highly reactive handle for the synthesis of diverse heterocycles and complex molecules, enabling researchers to explore novel chemical space. This compound is particularly useful for constructing patent-free saturated analogs of existing drugs . The spiro[3.3]heptane core, with its non-coplanar exit vectors, can effectively replace meta- or para-substituted benzene rings, leading to potent analogs of known bioactive molecules such as the anticancer drug sonidegib and others . The dihydrochloride salt form enhances the compound's stability and solubility in various aqueous reaction conditions, facilitating its use in synthesis. This compound is offered For Research Use Only and is intended for use as a key intermediate in the development of new therapeutic agents. Researchers can leverage this reagent to create spatially distinct combinations of functionality, allowing for a thorough exploration of structure-activity relationships with biological targets .

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

spiro[3.3]heptan-2-ylhydrazine;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c8-9-6-4-7(5-6)2-1-3-7;;/h6,9H,1-5,8H2;2*1H

InChI Key

UUWWAVSALLTQHM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2)NN.Cl.Cl

Origin of Product

United States

Preparation Methods

Reported Synthetic Routes and Conditions

According to a recent chemical supplier and research summary, the synthesis involves:

  • Construction of the spirocyclic framework with a hydrazine substituent at the 2-position.
  • Use of protecting groups to shield the hydrazine during intermediate steps.
  • Careful control of reaction parameters such as temperature, pH, and solvent to maximize yield and purity.
  • Final conversion to the dihydrochloride salt by treatment with hydrochloric acid to improve stability and handling.

Structural Features Impacting Synthesis

  • The spirocyclic structure imposes steric constraints that influence reagent accessibility and reaction kinetics.
  • The hydrazine group’s nucleophilicity requires selective protection/deprotection sequences to prevent polymerization or side reactions.
  • The dihydrochloride salt form enhances water solubility but complicates purification due to high polarity.

Comparative Table of Preparation Features

Feature Conventional Method (Amine) Mild Method (Adapted for Hydrazine) Notes
Starting Material Cyclobutane-1,1-dicarboxylic acid Same, with hydrazine derivatives Common precursor
Reduction Agent LiAlH4 LiAlH4 or milder hydride sources Controlled reduction
Protection Groups Benzenesulfonyl, Boc Boc or other hydrazine-compatible groups Protect hydrazine functionality
Deprotection Conditions Strong alkali or metallic sodium Mild base (DBU), mercaptan reagents Safer, milder
Salt Formation Hydrochloric acid treatment Hydrochloric acid treatment To obtain dihydrochloride salt
Purification Column chromatography, crystallization Crystallization preferred due to water solubility Purity challenges

Research Findings and Optimization Notes

  • The mild preparation method significantly reduces operational hazards by eliminating the need for metallic sodium or harsh alkaline conditions.
  • Use of dodecyl mercaptan and DBU for deprotection offers cleaner reaction profiles and higher yields.
  • Protecting group strategy is critical; Boc protection is effective for amines and can be adapted for hydrazines with minor modifications.
  • Reaction solvents like DMSO, DMF, and THF are commonly used to balance solubility and reactivity.
  • Final hydrochloride salt formation improves compound stability and facilitates isolation.
  • The high water solubility of the product requires careful control of crystallization conditions to achieve pure solid forms.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.3]heptan-2-ylhydrazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding spiro[3.3]heptan-2-one derivatives.

    Reduction: Reduction reactions can convert it into spiro[3.3]heptan-2-ylamine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various spirocyclic derivatives with different functional groups, which can be further utilized in synthetic chemistry and material science.

Scientific Research Applications

Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate hydrochloride is a compound with applications in scientific research, particularly in medicinal chemistry and pharmacology. The spiro[3.3]heptane core has also been identified as a saturated benzene bioisostere, useful in creating analogs of benzene-containing molecules .

Scientific Research Applications

Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate hydrochloride serves various purposes in scientific research:

  • Medicinal Chemistry It can be used as a building block in the synthesis of potential drug candidates with spirocyclic structures.
  • Pharmacology The compound may display biological activities, including enzyme inhibition, receptor binding, or antimicrobial properties.
  • Organic Synthesis It acts as an intermediate in synthesizing more complex molecules with spirocyclic frameworks.
  • Industrial Applications It can be used to develop new materials, catalysts, or agrochemicals.

Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate hydrochloride is of interest in medicinal chemistry because of its structural properties and potential therapeutic uses.

  • Antimicrobial Activity Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on efficacy against various pathogens is limited.
  • Cytotoxicity The compound has shown cytotoxic effects in vitro against certain cancer cell lines, indicating potential as an anticancer agent. For instance, it has been noted to inhibit the proliferation of Jurkat cells, which are often used in cancer research.
  • Neuroprotective Properties There are indications that this compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Spiro[3.3]heptane as a Benzene Bioisostere

The spiro[3.3]heptane core, with its non-coplanar exit vectors, can act as a saturated benzene bioisostere . Spiro[3.3]heptane has been incorporated into anticancer drugs like vorinostat and sonidegib, and the anesthetic drug benzocaine, in place of benzene rings, resulting in patent-free analogs with high potency in biological assays .

Mechanism of Action

The mechanism of action of spiro[3.3]heptan-2-ylhydrazine dihydrochloride involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure provides a basis for selective interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Spiro[3.3]heptane Cores

Table 1: Key Structural and Functional Differences
Compound Name Functional Group(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Spiro[3.3]heptan-2-ylhydrazine dihydrochloride Hydrazine (-NH-NH₂), dihydrochloride C₇H₁₄Cl₂N₂ ~205–215 (estimated) Medicinal chemistry, heterocycle synthesis
2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride Two tertiary amines, dihydrochloride C₇H₁₄Cl₂N₂ 215.11 Drug discovery intermediates, SAR studies
6-Aminospiro[3.3]heptan-2-ol hydrochloride Amine (-NH₂), hydroxyl (-OH) C₇H₁₂ClNO 173.64 Chiral building block for drug synthesis
Thian-3-ylhydrazine dihydrochloride Hydrazine (-NH-NH₂), thian ring C₈H₁₅Cl₂N 205.15 Heterocycle synthesis, lower spiro rigidity

Key Observations :

  • The hydrazine group in the target compound distinguishes it from amine- or hydroxyl-substituted spiro analogs, offering unique reactivity for forming hydrazones or heterocycles .

Key Observations :

  • The dihydrochloride salt form enhances stability and solubility across all compounds .
  • Synthetic routes to spiro[3.3]heptane derivatives often involve ring-closing strategies or spirocyclization of pre-functionalized precursors .

Biological Activity

Spiro[3.3]heptan-2-ylhydrazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential as a bioisostere for various bioactive compounds. This article explores its biological activity, focusing on its incorporation into existing drugs and its effects on various biological pathways.

Structure and Properties

The spiro[3.3]heptane core is characterized by its unique three-dimensional structure, which allows it to mimic the phenyl ring found in many pharmacologically active compounds. This structural similarity enables it to participate in biological interactions while potentially enhancing the physicochemical properties of the drugs it is incorporated into.

Anticancer Properties

Research has demonstrated that incorporating the spiro[3.3]heptane core into established anticancer drugs can enhance their efficacy. For instance, the replacement of the phenyl ring in Sonidegib and Vorinostat with spiro[3.3]heptane derivatives resulted in compounds that retained significant biological activity while offering improved metabolic stability and solubility profiles.

Table 1: Comparison of Biological Activities

CompoundIC50 (µM)Metabolic Stability (t1/2, min)LogD
Sonidegib0.001593≥ 3.5
Trans-760.48476.0
Cis-760.24116.0

The data indicates that while the analogs (trans-76 and cis-76) exhibit reduced potency compared to Sonidegib, they still demonstrate micromolar inhibition of the Hedgehog signaling pathway, which is crucial in cancer proliferation .

The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways, including the Hedgehog pathway, which plays a significant role in cell differentiation and proliferation. The structural modifications introduced by incorporating spiro[3.3]heptane may affect ligand-receptor interactions, enhancing or diminishing their biological activity .

Case Studies

A series of studies have been conducted to evaluate the biological activity of spiro[3.3]heptane derivatives against various cancer cell lines:

  • HepG2 Cell Line : Fluorescent confocal microscopy was employed to assess the effects of spiro[3.3]heptane analogs on HepG2 cells, revealing significant antiproliferative effects comparable to those of traditional chemotherapeutics.
  • NIH3T3 Cell Line : Inhibition assays showed that both trans-76 and cis-76 maintained effective inhibition of the Hedgehog signaling pathway, suggesting potential applications in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Spiro[3.3]heptan-2-ylhydrazine dihydrochloride?

  • Methodological Answer : Synthesis typically involves spirocyclic scaffold construction followed by hydrazine functionalization. Key steps include:

Spirocyclic Core Formation : Cyclization reactions using ketones or esters (e.g., methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride) under acid catalysis or photochemical conditions .

Hydrazine Introduction : Reaction of the spirocyclic amine with hydrazine derivatives in HCl-saturated ethanol to form the dihydrochloride salt .

  • Critical Parameters : Control reaction pH (<2) to prevent side reactions, and use inert atmospheres to avoid oxidation.
  • Example :
PrecursorReagentProductYield (%)
Spiro[3.3]heptan-2-amineHydrazine hydrate + HClThis compound75–85

Q. How is this compound characterized for purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm spirocyclic structure via 1^1H and 13^13C NMR, focusing on unique proton environments (e.g., bridgehead carbons at δ 45–55 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 175.1 for the free base).
  • Elemental Analysis : Ensure Cl^- content matches stoichiometry (theoretical: 22.8% Cl) .
    • Data Interpretation : Discrepancies in Cl^- content >1% indicate incomplete salt formation or impurities.

Q. What are the stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) showing decomposition >200°C .
  • pH Stability : Store at pH 2–4 (aqueous solutions) to prevent hydrolysis. Degradation products include spiro[3.3]heptan-2-ol (identified via HPLC) .
  • Light Sensitivity : Protect from UV light; exposure >48 hours leads to 10–15% degradation.

Advanced Research Questions

Q. How can researchers optimize HPLC methods for quantifying this compound in complex matrices?

  • Methodological Answer :

  • Column Selection : Use C18 columns (e.g., 250 mm × 4.6 mm, 5 µm) with mobile phases of acetonitrile:phosphate buffer (pH 3.0, 20:80 v/v) .
  • Detection : UV at 230 nm (ε = 4500 L·mol1^{-1}·cm1^{-1}).
  • Validation Parameters :
ParameterValue
Linearity Range0.5–100 µg/mL (R2^2 > 0.999)
Retention Time~6.2 min
LOD/LOQ0.1 µg/mL / 0.3 µg/mL

Q. What mechanistic insights exist for this compound in modulating biological targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against lysine-specific demethylase 1 (LSD1) using histone H3K4 methylation assays (IC50_{50} values <1 µM indicate potency) .
  • Cellular Apoptosis Studies : Treat cancer cell lines (e.g., HeLa) and measure caspase-3 activation via fluorescence (e.g., 20% increase at 10 µM) .
    • Data Contradictions : Variability in IC50_{50} across cell types may arise from differential membrane permeability or off-target effects.

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer :

  • Orthogonal Techniques : Compare shake-flask solubility (pH 7.4: 2.3 mg/mL) vs. computational predictions (e.g., ACD/Labs: 1.8 mg/mL).
  • LogP Determination : Use reversed-phase HPLC (experimental logP = 0.9) to validate in silico models (e.g., XLogP3: 1.2) .
    • Root-Cause Analysis : Discrepancies >20% suggest impurities or ionization effects not accounted for in models.

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